molecular formula C18H13FN2S2 B15008328 2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine

2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine

Cat. No.: B15008328
M. Wt: 340.4 g/mol
InChI Key: FIFLRVUQSJZZFR-UHFFFAOYSA-N
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Description

2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine is a complex organic compound that features a benzothiazole ring substituted with a fluoronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-fluoronaphthalene with a suitable thiol to form the corresponding sulfide. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoronaphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide
  • N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylacrylamide

Uniqueness

What sets 2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine apart from similar compounds is its unique combination of a fluoronaphthalene moiety with a benzothiazole ring. This structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C18H13FN2S2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-amine

InChI

InChI=1S/C18H13FN2S2/c19-15-7-5-11(13-3-1-2-4-14(13)15)10-22-18-21-16-8-6-12(20)9-17(16)23-18/h1-9H,10,20H2

InChI Key

FIFLRVUQSJZZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=C(S3)C=C(C=C4)N

Origin of Product

United States

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